c-KIT V560G/D816V Double Mutant Inhibition: 8-Fold Superiority of Thiazolo[5,4-b]pyridine Derivative 6r Over Imatinib
The thiazolo[5,4-b]pyridine derivative 6r—constructed on the Thiazolo[5,4-b]pyridin-6-ol core scaffold—inhibits the imatinib-resistant c-KIT V560G/D816V double mutant with an IC50 of 4.77 ± 0.38 μM, representing an approximately 8-fold improvement over imatinib (IC50 = 37.93 ± 8.68 μM) and comparable potency to sunitinib (IC50 = 3.98 ± 1.18 μM) in the same ADP-Glo kinase assay [1]. Derivatives bearing the same core scaffold but different substituents show differential activity: 6s IC50 = 7.67 ± 2.64 μM and 7c IC50 = 5.07 ± 0.71 μM, demonstrating that the thiazolo[5,4-b]pyridine scaffold supports tunable potency against the resistance-conferring double mutant [1].
| Evidence Dimension | Enzymatic inhibitory activity (IC50) against c-KIT V560G/D816V double mutant |
|---|---|
| Target Compound Data | 6r IC50 = 4.77 ± 0.38 μM |
| Comparator Or Baseline | Imatinib IC50 = 37.93 ± 8.68 μM; Sunitinib IC50 = 3.98 ± 1.18 μM; 6s IC50 = 7.67 ± 2.64 μM; 7c IC50 = 5.07 ± 0.71 μM |
| Quantified Difference | 6r is ~8-fold more potent than imatinib; 6r is equipment with sunitinib within error; 6r is 1.6-fold more potent than 6s |
| Conditions | ADP-Glo kinase assay; c-KIT V560G/D816V double mutant |
Why This Matters
For procurement decisions in GIST-focused oncology programs, 6r-derived SAR demonstrates that the thiazolo[5,4-b]pyridine scaffold delivers potency against a clinically relevant imatinib-resistant mutant where imatinib itself fails, making it the scaffold of choice for overcoming gatekeeper mutation-driven resistance.
- [1] Nam, Y.; Kim, C.; Han, J.; Ryu, S.; Cho, H.; Song, C.; Kim, N.D.; Kim, N.; Sim, T. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15 (1), 143. doi:10.3390/cancers15010143 (Table 3). View Source
